molecular formula C9H11F2NO B13314803 2-(2,2-Difluoroethoxy)-3-methylaniline

2-(2,2-Difluoroethoxy)-3-methylaniline

Cat. No.: B13314803
M. Wt: 187.19 g/mol
InChI Key: JGCVCYDXRSHTDM-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)-3-methylaniline is an organic compound with the molecular formula C9H12F2NO This compound is characterized by the presence of a difluoroethoxy group attached to an aniline ring, which also bears a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethoxy)-3-methylaniline typically involves the reaction of 2,2-difluoroethanol with 3-methylaniline. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically conducted under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)-3-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.

    Substitution: The difluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(2,2-Difluoroethoxy)-3-methylaniline has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)-3-methylaniline involves its interaction with specific molecular targets and pathways. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The methyl group on the aniline ring can influence the compound’s electronic properties, affecting its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Difluoroethoxy)ethanol
  • 2-(2,2-Difluoroethoxy)-6-trifluoromethylbenzene-1-sulfonyl chloride
  • Hexakis(2,2-difluoroethoxy)phosphazene

Uniqueness

2-(2,2-Difluoroethoxy)-3-methylaniline is unique due to the presence of both a difluoroethoxy group and a methyl group on the aniline ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

2-(2,2-difluoroethoxy)-3-methylaniline

InChI

InChI=1S/C9H11F2NO/c1-6-3-2-4-7(12)9(6)13-5-8(10)11/h2-4,8H,5,12H2,1H3

InChI Key

JGCVCYDXRSHTDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N)OCC(F)F

Origin of Product

United States

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